2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane
Description
2-[(3,4-Dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane is a spirocyclic amine derivative characterized by a diazaspiro[4.5]decane core substituted with a 3,4-dichlorobenzyl group. The 3,4-dichlorophenyl moiety enhances lipophilicity and receptor-binding affinity, while the spirocyclic framework provides conformational rigidity, influencing target selectivity and metabolic stability .
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-2,9-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2/c16-13-3-2-12(8-14(13)17)9-19-7-5-15(11-19)4-1-6-18-10-15/h2-3,8,18H,1,4-7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBYRDICJDVYRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)CC3=CC(=C(C=C3)Cl)Cl)CNC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane typically involves the reaction of a suitable diazaspirodecane precursor with a dichlorophenylmethyl halide. The reaction is usually carried out under basic conditions to facilitate the nucleophilic substitution reaction. Commonly used bases include sodium hydroxide or potassium carbonate. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenylmethyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophilic groups replacing the dichlorophenylmethyl group.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its role as a therapeutic agent in several medical conditions:
- Antidepressant Activity : Research indicates that derivatives of diazaspiro compounds exhibit antidepressant-like effects. The spiro structure may enhance the binding affinity to serotonin receptors, making it a candidate for treating depression and anxiety disorders .
- Antipsychotic Properties : Similar compounds have shown promise in managing symptoms of schizophrenia. The unique structural features of 2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane could contribute to its efficacy in modulating dopaminergic pathways .
- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory disorders .
Synthetic Methodologies
The synthesis of this compound has been explored through various methods:
- Three-Step Synthesis : A notable synthetic route involves a three-step process that includes the formation of key intermediates through reactions such as Strecker synthesis and cyclization techniques . This method demonstrates the compound's accessibility for research and development purposes.
- Use of Catalysts : Recent advancements include the use of catalytic systems to enhance yield and selectivity during synthesis. Such innovations are crucial for scaling up production for clinical trials .
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
Mechanism of Action
The mechanism of action of 2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 2,7-Diazaspiro[4.5]decane Derivatives
Pharmacological and Functional Differences
Receptor Selectivity :
- The target compound’s 3,4-dichlorobenzyl group confers high affinity for σ receptors, particularly σ-1, which modulates intracellular calcium signaling and neurotransmitter release . In contrast, the bis(4-fluorophenyl)methyl analogue () lacks σ receptor activity but inhibits dopamine reuptake via DAT, making it relevant for ADHD and impulse control disorders .
- BD 1008 and BD 1047 share the 3,4-dichlorophenyl motif but feature ethylamine side chains, enhancing σ-1 antagonism and blood-brain barrier penetration compared to the spirocyclic parent compound .
Metabolic Stability: The spirocyclic framework in the target compound reduces metabolic degradation compared to non-spiro analogues like BD 1008, which are prone to oxidative deamination .
Therapeutic Scope: DAT inhibitors (e.g., ) target monoamine transporters, while σ ligands (e.g., target compound, BD 1008) modulate neurosteroid interactions and cellular stress responses, indicating divergent clinical applications .
Structural Modifications and Activity Trends
- Halogen Substitution :
- Spiro Ring Size: The diazaspiro[4.5]decane core (7-membered ring) provides greater conformational flexibility than smaller spiro systems (e.g., spiro[3.5]nonane in ), enhancing receptor-binding adaptability .
Biological Activity
The compound 2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane is a member of the diazaspirodecane family, characterized by its unique spirocyclic structure that includes nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 353.27 g/mol. The presence of the dichlorophenyl group is significant as it may influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀Cl₂N₂ |
| Molecular Weight | 353.27 g/mol |
| Structure | Spirocyclic with two nitrogen atoms |
The biological activity of this compound can be attributed to its interaction with various biological pathways. Preliminary studies suggest potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, possibly affecting neurotransmitter levels and cellular signaling.
- Antimicrobial Properties : The halogenated phenyl group may enhance the compound's efficacy against certain bacterial strains, suggesting potential use as an antimicrobial agent.
- Antidepressant Effects : Due to structural similarities with known psychoactive compounds, it may exhibit antidepressant properties by modulating neurotransmitter systems.
Biological Activity Studies
Several studies have explored the biological activity of similar diazaspiro compounds, providing insights into the potential effects of this compound.
Antidepressant Activity
Research indicates that compounds within this class can influence serotonin and norepinephrine levels in animal models. A study using computational models predicted that this compound may have antidepressant effects based on its structural characteristics .
Anticancer Activity
Another area of interest is the anticancer potential of diazaspiro compounds. Studies have shown that derivatives can interact with cellular pathways involved in tumor growth regulation. For instance, compounds similar to our target have demonstrated cytotoxic effects against various cancer cell lines .
Antimicrobial Properties
The presence of halogenated groups has been linked to increased antimicrobial activity. Research indicates that derivatives with similar structures exhibit significant activity against Gram-positive and Gram-negative bacteria .
Case Studies and Experimental Findings
- In Vivo Studies : In a model involving spontaneously hypertensive rats, related diazaspiro compounds were shown to reduce blood pressure without significant side effects . This suggests a potential cardiovascular benefit that could be explored further.
- In Vitro Studies : Laboratory tests demonstrated that related compounds inhibited growth in various bacterial strains, indicating a promising avenue for antibiotic development .
Q & A
Basic: What are the standard synthetic methodologies for 2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane, and how are key intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step routes starting with precursor diamines and carbonyl compounds. Key steps include:
- Spirocyclization : Formation of the diazaspiro core via condensation reactions under controlled pH and temperature .
- Functionalization : Introduction of the dichlorophenylmethyl group via nucleophilic substitution or coupling reactions .
- Salt Formation : Conversion to hydrochloride salts for improved solubility, achieved by treating the free base with HCl .
Characterization of intermediates relies on NMR (¹H/¹³C) for structural confirmation and HPLC-MS for purity assessment. IR spectroscopy verifies functional groups like amides or spirocyclic amines .
Basic: Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., dichlorophenyl protons at ~6.8–7.4 ppm), while ¹³C NMR confirms spirocyclic carbon connectivity .
- IR Spectroscopy : Detects amine N-H stretches (~3300 cm⁻¹) and sp² C-Cl vibrations (~700 cm⁻¹) .
- Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities .
- X-ray Crystallography : Resolves absolute stereochemistry for enantiopure forms, critical for pharmacological studies .
Advanced: How can researchers optimize reaction yields during the spirocyclization step, and what factors influence diastereoselectivity?
Methodological Answer:
- Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, polar aprotic solvents (e.g., DMF) enhance cyclization rates .
- Catalyst Screening : Chiral catalysts (e.g., Ru-BINAP complexes) improve diastereoselectivity by stabilizing transition states .
- Kinetic Analysis : Monitor reaction progress via in-situ IR or HPLC to identify rate-limiting steps. Elevated temperatures (60–80°C) often accelerate spirocyclization but may reduce selectivity .
Advanced: What strategies are employed to resolve contradictions in reported biological activities across different studies?
Methodological Answer:
- Structural Reanalysis : Verify compound identity/purity via XRD or 2D NMR to rule out stereochemical or polymorphic discrepancies .
- Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK293 for receptor binding) and control compounds .
- Meta-Analysis : Statistically integrate data from multiple studies to identify confounding variables (e.g., solvent effects in in vitro assays) .
Advanced: How does the presence of dichlorophenyl and methyl groups influence the compound's interaction with biological targets?
Methodological Answer:
- Molecular Docking : Simulate binding to targets (e.g., GPCRs or enzymes) using software like AutoDock. The dichlorophenyl group may occupy hydrophobic pockets, while the methyl group enhances steric fit .
- SAR Studies : Synthesize analogs (e.g., mono-/non-chlorinated derivatives) and compare IC₅₀ values in enzymatic assays to quantify halogen effects .
- Fluorescence Polarization : Measure binding affinity changes when substituents are modified .
Advanced: What in silico approaches are recommended for predicting the compound's pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .
- Molecular Dynamics (MD) : Simulate membrane permeation using lipid bilayer models (e.g., CHARMM-GUI) to assess passive diffusion rates .
- QSAR Modeling : Corrogate structural features (e.g., Cl substituents) with bioavailability data from similar spirocyclic compounds .
Advanced: How can environmental fate studies be designed to assess the compound's persistence and ecotoxicological impact?
Methodological Answer:
- OECD Guidelines : Follow Test No. 307 (soil degradation) and 309 (water-sediment systems) to measure half-lives under aerobic/anaerobic conditions .
- Ecotoxicology Assays : Use Daphnia magna (acute toxicity) and algae growth inhibition tests to determine EC₅₀ values .
- LC-MS/MS Quantification : Monitor degradation products (e.g., dechlorinated metabolites) in environmental matrices .
Basic: What are the primary challenges in achieving high enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Resolution : Use chiral stationary phases (e.g., cellulose-based HPLC columns) to separate enantiomers .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP-Ru complexes) during spirocyclization to favor one enantiomer .
- Crystallization-Induced Diastereomer Resolution : Convert racemic mixtures to diastereomeric salts (e.g., using tartaric acid) and selectively crystallize .
Advanced: What methodologies are used to evaluate the compound's stability under various pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral, and alkaline (pH 10–12) conditions at 40–60°C, then analyze degradation products via LC-MS .
- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 3–6 months, monitoring changes in potency and impurity profiles .
- Solid-State NMR : Assess crystallinity changes that may affect shelf-life .
Advanced: How do structural modifications at the diazaspiro core affect in vitro vs. in vivo efficacy, and how should such studies be designed?
Methodological Answer:
- Core Rigidity vs. Flexibility : Replace the spirocyclic ring with non-spiro analogs to evaluate conformational effects on target binding .
- In Vivo PK/PD Studies : Administer modified analogs to rodent models and correlate plasma exposure (AUC) with biomarker responses (e.g., receptor occupancy) .
- Toxicokinetic Analysis : Measure metabolite profiles (e.g., hepatic CYP450 oxidation) to identify structural liabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
